1,7-Naphthyridin-8(7H)-one
Overview
Description
1,7-Naphthyridin-8(7H)-one derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential as pharmacophores. These compounds are structurally characterized by two nitrogen atoms in a fused bicyclic ring system, which is a feature that can interact with various biological targets .
Synthesis Analysis
The synthesis of 1,7-Naphthyridin-8(7H)-one derivatives has been explored through various methods. One approach involves the condensation of 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile, followed by selective conversion of amino groups to other functional groups . Another method reported is the [5 + 1]-strategy for assembling 1,8-naphthyridin-4(1H)-ones through domino amination/conjugate addition reactions, which can proceed without a catalyst for aliphatic amines or with Pd-support for anilines . Additionally, an improved synthesis route for a related compound, 5,6,7,8-tetrahydro-1,7-naphthyridine, has been described, offering a more efficient alternative to previous methods .
Molecular Structure Analysis
The molecular structure of 1,7-Naphthyridin-8(7H)-one derivatives is influenced by the substituents present at various positions on the naphthyridine ring. These modifications can significantly affect the compound's biological activity and interaction with biological targets . For example, the introduction of a trifluoromethyl group has been explored to synthesize 2-amino-1,8-naphthyridine derivatives, which can be further converted to 1,8-naphthyridin-2(1H)ones .
Chemical Reactions Analysis
1,7-Naphthyridin-8(7H)-one derivatives can undergo various chemical reactions based on their functional groups. For instance, the 7-substituted derivatives have been used to synthesize selective inhibitors of protein tyrosine kinases . The reactivity of these compounds can also be tailored for the synthesis of novel nucleobases for incorporation into peptide nucleic acids (PNAs), demonstrating their versatility in forming duplex and triplex nucleic acid recognition systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,7-Naphthyridin-8(7H)-one derivatives are influenced by their molecular structure and substituents. Intermolecular steric hindrance has been studied using NMR, ESI-MS, IR, and DFT calculations, revealing how bulky alkyl groups can affect hydrogen bonding and dimerization . The electronic properties of these compounds, such as their NMR chemical shifts and IR absorption frequencies, are also affected by the presence of electron-withdrawing or electron-donating groups .
Scientific Research Applications
Spectroscopic and Theoretical Studies
- Spectroscopic Analysis : 1,7-Naphthyridin-8(7H)-one derivatives exhibit solvatochromism, showing a change in color with different solvents. This characteristic is useful in studying solvent interactions and understanding the behavior of such compounds in various environments. The formation of zwitterionic species in hydrogen bond donor (HBD) solvents was also observed (Santo et al., 2003).
Chemical Reactions and Transformations
- Reaction with Potassium Amide : When treated with potassium amide, 1,7-Naphthyridines undergo various transformations, yielding multiple products. This includes the formation of 2-amino-1,7-naphthyridine and ring-transformed products. Such reactions are significant for the synthesis of new compounds and understanding reaction mechanisms (Plas et al., 2010).
Synthesis and Biomedical Applications
- Biomedical Applications : 1,7-Naphthyridin-8(7H)-one and related structures, like 1,6-naphthyridin-2(1H)-ones, are important in the field of biomedicine. They serve as ligands for various receptors in the body and have more than 17,000 compounds in their subfamily, mostly covered in patents (Oliveras et al., 2021).
Synthesis of Hydroxycarboxamide Derivatives
- Hydroxycarboxamide Derivatives Synthesis : The synthesis of hydroxycarboxamide derivatives from 1,7-Naphthyridin-8(7H)-one is notable, providing a pathway to create a range of compounds with potential applications in various fields, including pharmaceuticals (Blanco et al., 2005).
Inhibitors in Protein Tyrosine Kinases
- Protein Tyrosine Kinase Inhibition : Certain 1,7-Naphthyridin-8(7H)-one derivatives have been found to be potent inhibitors of protein tyrosine kinases. This has implications for cancer research and treatment, as these enzymes are critical in many cellular processes (Thompson et al., 2000).
Kinase Inhibition for c-Met
- c-Met Kinase Inhibition : The 1,7-Naphthyridin-8(7H)-one motif, when properly substituted, can act as a c-Met kinase inhibitor, highlighting its potential in cancer therapy and other related biomedical applications (Wang et al., 2013).
Novel Derivatives and Complexation Studies
- Synthesis of Novel Derivatives : Synthesis of novel 1,8-naphthyridine derivatives and their potential in complexation studies with biologically relevant transition metals, such as copper, offers insights into new areas of chemical research (Vu et al., 2002).
Inhibition of HIV-1 Integrase
- HIV-1 Integrase Inhibition : Some derivatives of 1,7-Naphthyridin-8(7H)-one have shown significant inhibitory effects on HIV-1 integrase, a key enzyme in the replication cycle of HIV. This points to potential applications in antiretroviral therapy (Zhuang et al., 2003).
properties
IUPAC Name |
7H-1,7-naphthyridin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQISVBYRDYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498385 | |
Record name | 1,7-Naphthyridin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridin-8(7H)-one | |
CAS RN |
67967-11-7 | |
Record name | 1,7-Naphthyridin-8(7H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-naphthyridin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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